molecular formula C7H7IN2O3 B6221028 4-iodo-3-methoxy-5-nitroaniline CAS No. 2092773-94-7

4-iodo-3-methoxy-5-nitroaniline

Cat. No.: B6221028
CAS No.: 2092773-94-7
M. Wt: 294
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Description

4-Iodo-3-methoxy-5-nitroaniline is a multifunctional aromatic compound of significant interest in advanced organic synthesis and medicinal chemistry research. Its structure, incorporating iodine, nitro, and methoxy substituents on an aniline ring, makes it a valuable and versatile synthetic intermediate. The presence of these orthogonal functional groups allows for a wide range of chemical transformations. The iodine moiety is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of complex biaryl systems . Concurrently, the nitro group can be readily reduced to an aniline, offering a handle for further functionalization. Compounds with similar structures, such as 3-iodo-5-methoxyaniline, are documented as key precursors in the synthesis of biologically active molecules, including olefinic amine compounds studied for their pharmacological properties . As a research chemical, this compound provides a critical building block for developing new chemical entities in drug discovery and materials science. It is strictly for research use only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

2092773-94-7

Molecular Formula

C7H7IN2O3

Molecular Weight

294

Purity

95

Origin of Product

United States

Preparation Methods

Diazotization-Iodination Pathway

The most widely documented method involves diazotization of 2-methoxy-4-nitroaniline followed by iodination. As detailed in a 2019 patent , this approach begins with dissolving 2-methoxy-4-nitroaniline in hydrochloric acid to form a diazonium salt. Subsequent cooling to below 0°C ensures stability, followed by dropwise addition of sodium nitrite to initiate diazotization. Iodination is achieved using potassium iodide, yielding 1-iodo-2-methoxy-4-nitrobenzene. A final reduction step with sodium dithionite converts the nitro group to an amine, producing 4-iodo-3-methoxy-5-nitroaniline with an overall yield of 87.38% .

Critical parameters include maintaining sub-zero temperatures during diazotization to prevent premature decomposition and precise stoichiometry of iodinating agents. The use of 20% hydrochloric acid facilitates protonation of the amine, enhancing electrophilic substitution efficiency .

Nitration-Methoxylation Sequential Synthesis

Alternative routes prioritize nitration before introducing the methoxy group. For instance, 4-fluoro-2-methoxy-5-nitroaniline synthesis provides a template for adapting nitration conditions. Here, nitration of N-protected 4-fluoro-2-methoxyaniline with fuming nitric acid in sulfuric acid at 0°C selectively introduces the nitro group at the para position. While this method targets a fluoro analog, substituting fluorine with iodine via analogous iodination steps could yield the desired compound.

Key challenges include regioselectivity during nitration and avoiding over-nitration. Sulfuric acid acts as both solvent and catalyst, polarizing the nitro group for directed ortho/para substitution . Adapting this method for iodine would require post-nitration iodination under controlled pH to prevent deprotection of the amine.

Methoxylation via Nucleophilic Substitution

Methoxylation is typically achieved through nucleophilic aromatic substitution (SNAr). For example, 4-iodo-3-nitrobenzamide synthesis demonstrates methoxylation using methanol and potassium tert-butoxide. In a toluene medium, the reaction proceeds at 20°C over 4 hours, substituting a fluorine atom with methoxy. Applied to 4-iodo-5-nitroaniline derivatives, this method could install the methoxy group at the meta position.

Optimization data suggest that polar aprotic solvents like dimethylformamide (DMF) improve reaction rates, while tert-butoxide bases enhance nucleophilicity . However, competing elimination reactions must be mitigated by maintaining anhydrous conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and limitations of each method:

Method Starting Material Key Reagents Conditions Yield Reference
Diazotization-Iodination2-Methoxy-4-nitroanilineHCl, NaNO₂, KI0°C, 4–6 hours87.38%
Nitration-MethoxylationN-Protected 4-fluoroanilineHNO₃, H₂SO₄0°C, 3–5 hours73.55%
SNAr Methoxylation4-Iodo-3-nitrobenzamideKOtBu, MeOH20°C, 4 hours95%
Electrochemical2-IodoanisoleBu₄NB(C₆F₅)₄, CH₂Cl₂−78°C, 3 hours33%

The diazotization-iodination route offers the highest yield and scalability, making it industrially preferable. Electrochemical methods, while innovative, require further development to improve yields for nitroaniline substrates.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methoxy-5-nitroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Reduction: The major product is 4-iodo-3-methoxy-5-aminoaniline.

    Oxidation: Products may include aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

4-Iodo-3-methoxy-5-nitroaniline has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drugs due to its unique functional groups that can interact with biological targets.

    Materials Science: Utilized in the creation of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its effects on biological systems, potentially as a probe or a precursor to bioactive compounds.

Mechanism of Action

The mechanism by which 4-iodo-3-methoxy-5-nitroaniline exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the iodine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry for drug design.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
4-Iodo-3-methoxy-5-nitroaniline I (4), OCH₃ (3), NO₂ (5) C₇H₆IN₂O₃ 294.04 Not explicitly provided Building block for synthesis
4-Chloro-2-methoxy-5-nitroaniline Cl (4), OCH₃ (2), NO₂ (5) C₇H₇ClN₂O₃ 202.60 22459-72-9 Intermediate in organic synthesis
4-Fluoro-2-methoxy-5-nitroaniline F (4), OCH₃ (2), NO₂ (5) C₇H₇FN₂O₃ 202.14 1075705-01-9 Research applications
5-Iodo-4-methyl-2-nitroaniline I (5), CH₃ (4), NO₂ (2) C₇H₇IN₂O₂ 293.04 97113-38-7 Potential use in cross-coupling reactions
4-Methoxy-5-methyl-2-nitroaniline OCH₃ (4), CH₃ (5), NO₂ (2) C₈H₁₀N₂O₃ 182.18 55730-09-1 Bioactive molecule precursor

Structural and Electronic Effects

  • Halogen Substituents : The iodine atom in this compound confers steric bulk and polarizability, which may enhance its reactivity in aromatic substitution or cross-coupling reactions compared to chloro or fluoro analogs .
  • Methoxy Group : The methoxy group at position 3 acts as an electron-donating group, influencing the electronic density of the aromatic ring. This contrasts with analogs where methoxy is at position 2 (e.g., 4-chloro-2-methoxy-5-nitroaniline), altering regioselectivity in further functionalization .
  • Nitro Group : The nitro group at position 5 is a strong electron-withdrawing group, directing electrophilic attacks to specific ring positions and stabilizing negative charges in intermediates.

Physical and Chemical Properties

Limited data are available for the physical properties (e.g., melting point, solubility) of this compound. However, comparisons can be drawn:

    Q & A

    Q. What are the key synthetic routes for 4-iodo-3-methoxy-5-nitroaniline, and how do reaction conditions influence yield and purity?

    Methodological Answer: Synthesis typically involves sequential functionalization of an aniline precursor. A plausible route includes:

    Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄), leveraging the directing effects of methoxy and amino groups.

    Iodination : Electrophilic iodination (e.g., I₂/HIO₃ in H₂SO₄) at the para position relative to the nitro group.

    Methoxylation : O-Methylation of a hydroxyl intermediate (e.g., using CH₃I/K₂CO₃ in DMF).

    Q. Critical Factors :

    • Temperature Control : Excessive heat during nitration can lead to by-products like dinitro derivatives .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity, with yields typically ranging 50-70% .

    Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

    Methodological Answer:

    • 1H/13C NMR :
      • Methoxy Group : Singlet at ~3.8 ppm (1H) and ~56 ppm (13C).
      • Aromatic Protons : Distinct splitting patterns due to electron-withdrawing nitro and iodo groups.
    • IR Spectroscopy :
      • Nitro Stretch : Strong absorption at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
      • NH₂ Stretch : Bands at ~3450 cm⁻¹ (asymmetric) and ~3350 cm⁻¹ (symmetric).
    • Mass Spectrometry (HRMS) :
      • Molecular ion [M+H]⁺ at m/z 323.9512 (C₇H₆IN₂O₃⁺), with fragmentation peaks at m/z 198 (loss of I) and 152 (loss of NO₂) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported reactivity data of this compound during nucleophilic aromatic substitution (NAS)?

    Methodological Answer: Contradictions often arise from competing directing effects (e.g., nitro vs. methoxy groups) and solvent-dependent mechanisms. To address this:

    • Solvent Screening : Test polar aprotic (DMF) vs. protic (EtOH) solvents to assess NAS regioselectivity. For example, in DMF, the nitro group dominates, favoring substitution at the ortho position to iodine .
    • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature. Prolonged heating in EtOH may shift selectivity toward para-substitution due to steric effects .
    • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict charge distribution and reactive sites .

    Q. What strategies optimize regioselectivity in functionalizing this compound for complex heterocycle synthesis?

    Methodological Answer:

    • Protecting Groups : Temporarily block the amino group (e.g., acetylation with Ac₂O) to direct substitution to the iodo or methoxy positions .
    • Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace iodine with aryl/heteroaryl groups .
    • Reductive Conditions : Reduce the nitro group to NH₂ (e.g., H₂/Pd-C) to activate the ring for cyclization reactions, forming benzimidazoles or quinoxalines .

    Q. How can computational methods predict the stability and electronic properties of this compound derivatives?

    Methodological Answer:

    • DFT Calculations :
      • Optimize geometry at the B3LYP/6-311+G(d,p) level to determine HOMO/LUMO energies and charge density maps.
      • Predict electrophilic/nucleophilic sites: The nitro group lowers LUMO energy (-1.8 eV), enhancing electrophilicity at the ortho position .
    • Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility and aggregation tendencies in aqueous/organic media.

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